

ATTO 488 Dye Family: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112

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The ATTO 488 dye family represents a group of high-performance fluorescent labels characterized by their exceptional water solubility, strong light absorption, and high fluorescence quantum yield.^{[1][2]} These dyes are renowned for their remarkable thermal and photostability, making them highly suitable for a wide array of applications in life sciences research and drug development.^{[1][3]} This guide provides an in-depth overview of the core characteristics, experimental protocols, and key applications of the ATTO 488 dye family.

Core Photophysical and Chemical Properties

ATTO 488 is a rhodamine-based dye that fluoresces in the green region of the visible spectrum.^{[4][5]} Its rigid molecular structure minimizes cis-trans isomerization, leading to consistent and robust optical properties that are largely independent of the solvent and temperature.^[3] The dye is particularly well-suited for excitation with the 488 nm line of an argon-ion laser.^{[1][2]} Key applications include single-molecule detection, high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).^{[1][6][7]}

Quantitative Data Summary

The photophysical and chemical properties of the ATTO 488 dye and its common derivatives are summarized in the tables below.

Table 1: Core Photophysical Properties of ATTO 488

Property	Value	Reference
Absorption Maximum (λ_{abs})	500 nm	[1] [2]
Emission Maximum (λ_{fl})	520 nm	[1] [2]
Molar Extinction Coefficient (ϵ_{max})	$9.0 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1] [2]
Fluorescence Quantum Yield (η_{fl})	80%	[1] [2]
Fluorescence Lifetime (t_{fl})	4.1 ns	[1] [2]
Correction Factor (CF260)	0.22	[1] [2]
Correction Factor (CF280)	0.09	[1] [2]

Table 2: Molecular Weights of Common ATTO 488 Derivatives

Derivative	Molecular Weight (g/mol)	Reference
Carboxy	804	[6]
NHS-ester	981	[6]
Maleimide	1067	[6]
Phalloidin	1473	[8]
Biotin	1191	[6]
Amine	858	[6]
Azide	903	[6]
Iodoacetamide	913	[6]
Hydrazide	717	[6]
Alkyne	740	[6]

Experimental Protocols and Methodologies

The ATTO 488 dye family includes a variety of reactive forms for labeling different biomolecules. The most common are the NHS-ester for targeting primary amines and the maleimide for targeting free sulfhydryl groups.

Protein and Antibody Labeling with ATTO 488 NHS-ester

ATTO 488 NHS-ester is widely used for labeling proteins, including antibodies, and other amine-containing molecules.^[9] The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines, such as the ϵ -amino group of lysine residues, to form a stable amide bond.^[6] ^[9] The optimal pH for this reaction is between 8.0 and 9.0.^[10]

Materials:

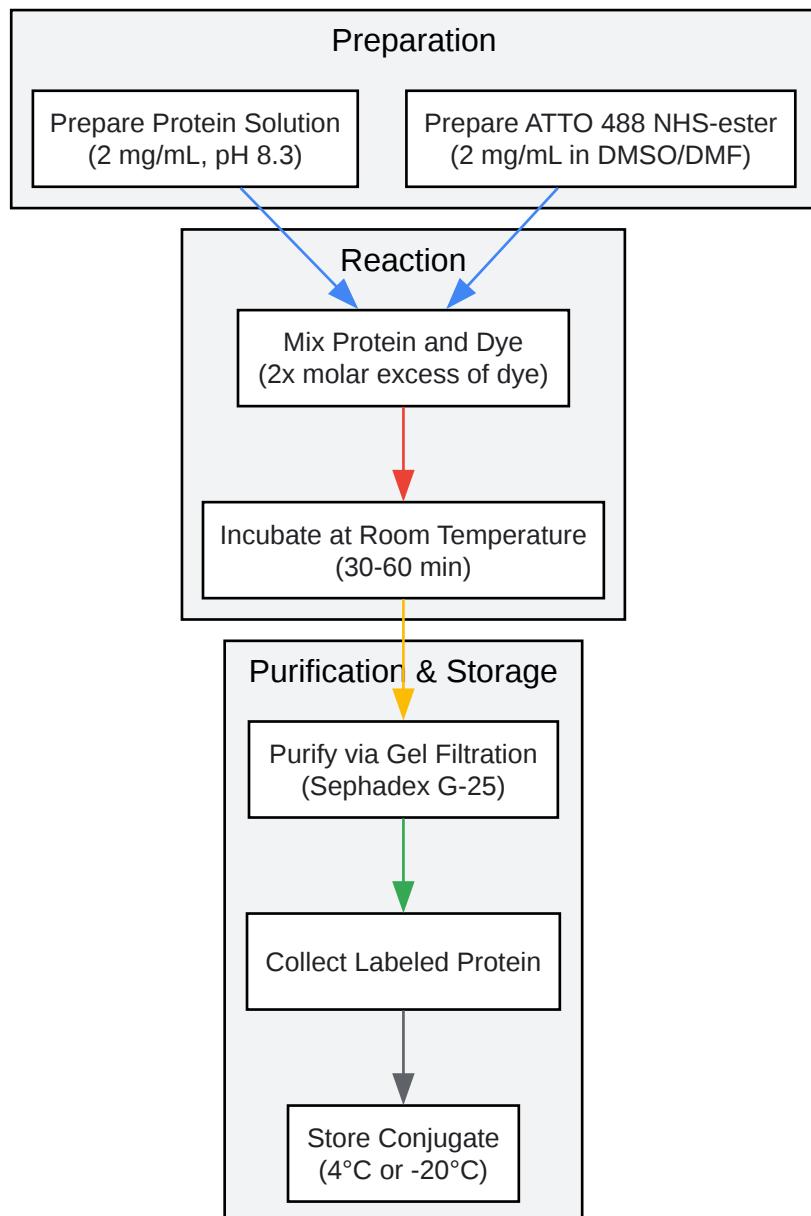
- Protein or antibody solution (2 mg/mL recommended for optimal labeling) in an amine-free buffer (e.g., PBS).^{[11][12]}
- ATTO 488 NHS-ester.^[9]
- Anhydrous, amine-free DMSO or DMF.^{[6][11]}
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).^{[10][11]}
- Purification column (e.g., Sephadex G-25).^{[10][13]}

Protocol:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. ^[11] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.^[11]
- Dye Preparation: Immediately before use, dissolve the ATTO 488 NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.^[11]
- Conjugation: Add a two-fold molar excess of the reactive dye solution to the protein solution. ^[11] Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.^[11]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).^{[10][13]} For hydrophilic dyes like ATTO 488, a longer column (30 cm)

is recommended for better separation.[10][13] The first colored, fluorescent band to elute is the desired conjugate.[13]

- Storage: Store the labeled protein conjugate under the same conditions as the unlabeled protein, typically at 4°C with the addition of 2 mM sodium azide as a preservative.[11][13] For long-term storage, it is recommended to aliquot and freeze at -20°C.[9][11]



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Workflow for Protein Labeling with ATTO 488 NHS-ester.

Protein Labeling with ATTO 488 Maleimide

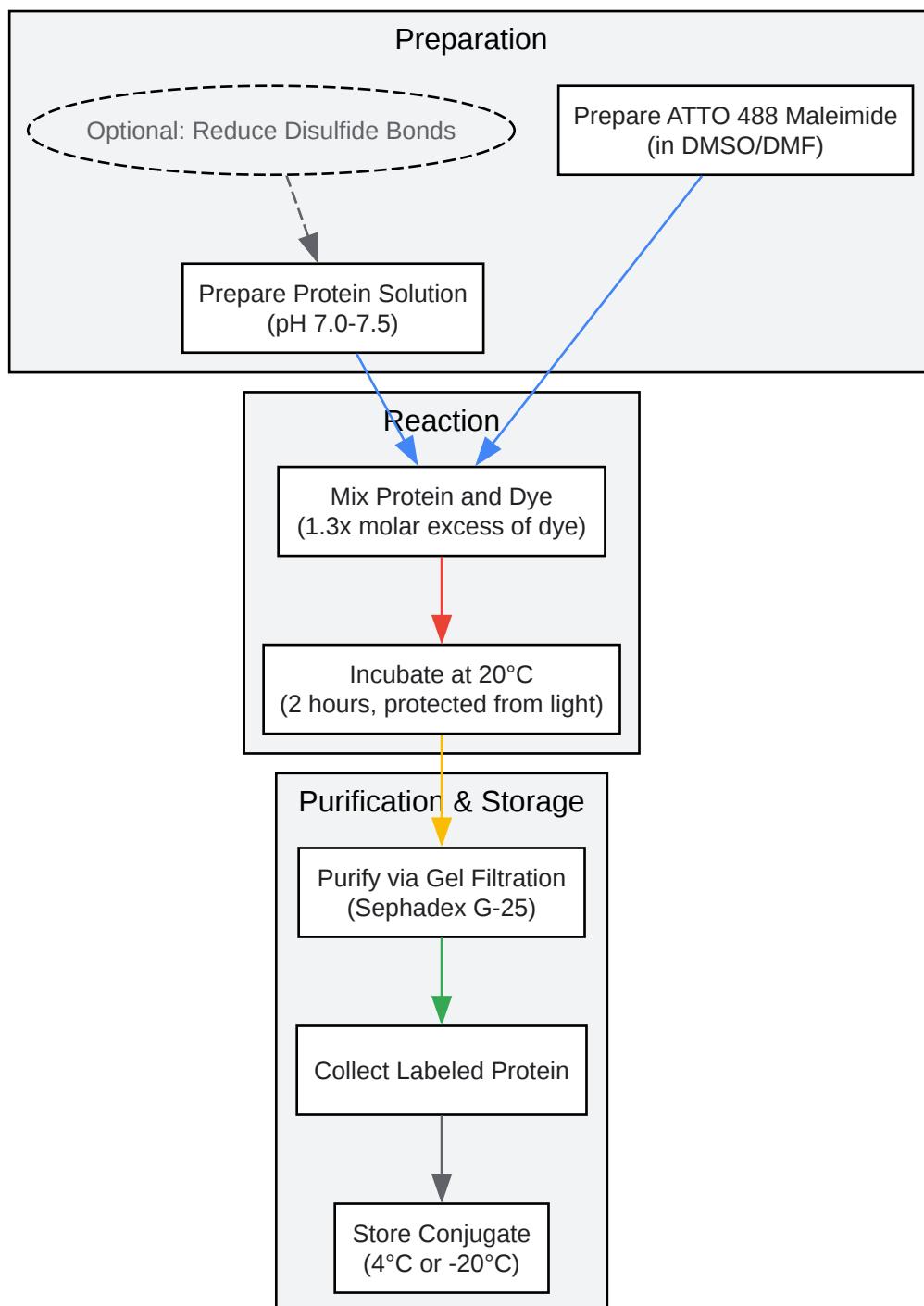
ATTO 488 maleimide is designed for the selective labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins.[13] The maleimide group reacts with the sulfhydryl group to form a stable thioether bond.[13] The optimal pH for this reaction is between 7.0 and 7.5.[13][14]

Materials:

- Protein solution with free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 7.4).[10][13]
- ATTO 488 maleimide.[13]
- Anhydrous, amine-free DMSO or DMF.[10]
- (Optional) Reducing agent (e.g., DTT) if disulfide bonds need to be reduced.[15]
- Purification column (e.g., Sephadex G-25).[10][13]

Protocol:

- Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[13][14] If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent.[15]
- Dye Preparation: Prepare a stock solution of ATTO 488 maleimide in anhydrous DMSO or DMF immediately before use.[10][15]
- Conjugation: Add a 1.3-fold molar excess of the reactive dye to the protein solution.[10] Incubate the reaction for two hours at 20°C with shaking, protected from light.[14]
- Purification: Remove unreacted and hydrolyzed dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25).[10][13] As with the NHS-ester, a longer column is beneficial for separating the hydrophilic ATTO 488.[10][13]
- Storage: Store the purified conjugate under conditions suitable for the unlabeled protein, typically at 4°C or frozen at -20°C in aliquots.[13][14]

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Workflow for Protein Labeling with ATTO 488 Maleimide.

F-Actin Staining with ATTO 488 Phalloidin

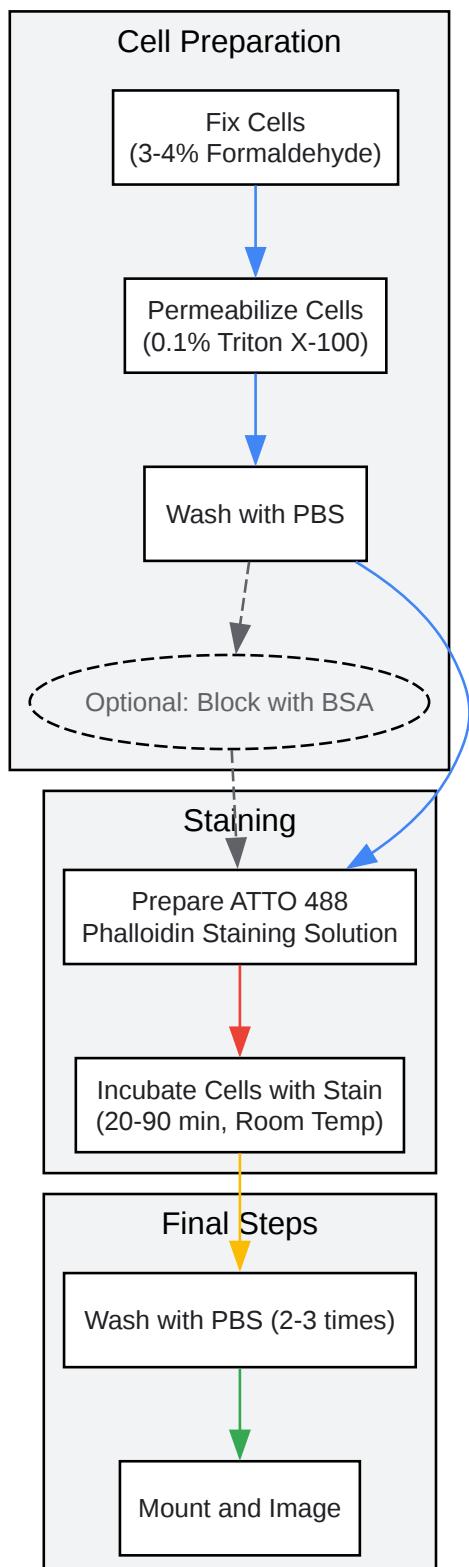
ATTO 488 Phalloidin is a high-affinity probe for filamentous actin (F-actin).^[8] Phalloidin, a bicyclic peptide from the *Amanita phalloides* mushroom, binds specifically to F-actin, and when conjugated to ATTO 488, it allows for the visualization of the actin cytoskeleton in fixed and permeabilized cells.^{[8][16]}

Materials:

- Fixed and permeabilized cells on coverslips or slides.
- ATTO 488 Phalloidin stock solution (e.g., 10 nmol dissolved in 500 μ L of methanol).^[8]
- Labeling buffer (e.g., PBS).^[8]
- (Optional) Bovine Serum Albumin (BSA) for blocking.^[17]

Protocol:

- Cell Preparation: Fix cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.^[18] Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.^[18] Wash the cells 2-3 times with PBS.^[18] Optional: Pre-incubate with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.^[17]
- Staining Solution Preparation: Dilute the ATTO 488 Phalloidin stock solution in the labeling buffer. A common starting point is to add 20-30 μ L of the stock solution to 1 mL of labeling buffer.^[8]
- Staining: Incubate the fixed and permeabilized cells with the diluted ATTO 488 Phalloidin solution for 20-90 minutes at room temperature, protected from light.^[18]
- Washing: Rinse the cells 2-3 times with PBS, for 5 minutes each wash, to remove unbound phalloidin conjugate.^[18]
- Mounting and Imaging: Mount the coverslips and image using a fluorescence microscope with appropriate filters for ATTO 488.



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Workflow for F-Actin Staining with ATTO 488 Phalloidin.

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